molecular formula C19H18N2O2S B383247 1-[4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]-1-propanone

1-[4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]-1-propanone

Cat. No.: B383247
M. Wt: 338.4g/mol
InChI Key: KGRXPNQLBPSRQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]propan-1-one is an organic compound belonging to the class of thienopyrimidines. These compounds are characterized by a thiophene ring fused to a pyrimidine ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]propan-1-one typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-[4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]propan-1-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit serine/threonine-protein kinase Chk1, which plays a role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

  • 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 7-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-4(3H)-thione
  • 2,7-Dimethyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness: 1-[4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]propan-1-one stands out due to its unique combination of the thienopyrimidine core with a phenylpropanone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4g/mol

IUPAC Name

1-[4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenyl]propan-1-one

InChI

InChI=1S/C19H18N2O2S/c1-2-15(22)12-7-9-13(10-8-12)23-18-17-14-5-3-4-6-16(14)24-19(17)21-11-20-18/h7-11H,2-6H2,1H3

InChI Key

KGRXPNQLBPSRQL-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CC=C(C=C1)OC2=C3C4=C(CCCC4)SC3=NC=N2

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC2=C3C4=C(CCCC4)SC3=NC=N2

Origin of Product

United States

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